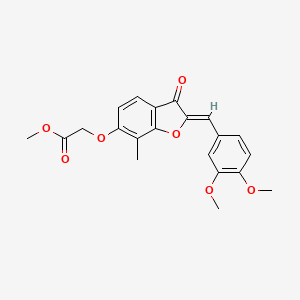
Ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the pyrazole family and is commonly used in the synthesis of other organic compounds. In
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, pyrazole-based inhibitors of protein kinases are believed to work by binding to the ATP-binding site of the kinase, thereby preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate are not well studied. However, it is believed to have potential therapeutic effects due to its ability to inhibit certain enzymes or proteins that are involved in various biological processes. For example, pyrazole-based inhibitors of protein kinases have shown promise as anticancer agents due to their ability to inhibit the activity of certain kinases that are overexpressed in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage is its potential applications in the synthesis of other biologically active compounds. However, one limitation is the lack of information regarding its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate. One direction is to study its mechanism of action and identify the enzymes or proteins that it inhibits. This information could lead to the development of more potent and selective inhibitors of these enzymes or proteins. Another direction is to study its potential therapeutic applications in various disease models. For example, it could be tested as an anticancer agent in vitro and in vivo. Additionally, it could be tested as an anti-inflammatory or antimicrobial agent.
Métodos De Síntesis
Ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate can be synthesized through a multistep process involving the reaction of various organic compounds. The first step involves the reaction of 3-bromo-5-methyl-1H-pyrazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of ethyl 3-bromo-5-methyl-1-(2-bromoacetyl)pyrazole-4-carboxylate. The second step involves the reaction of this intermediate compound with 2-propanol in the presence of an acid catalyst such as sulfuric acid. This reaction leads to the formation of ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound can be used as a starting material for the synthesis of other organic compounds that have potential therapeutic applications. For example, it can be used in the synthesis of pyrazole-based inhibitors of protein kinases, which are important targets for cancer therapy. It can also be used in the synthesis of other biologically active compounds such as anti-inflammatory agents, antimicrobial agents, and antiviral agents.
Propiedades
IUPAC Name |
ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-10(14)8-7(4)13(6(2)3)12-9(8)11/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGQCVWUIYEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1Br)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2918820.png)
![N-{[benzyl(ethyl)carbamoyl]methyl}-3-(2-chloropyridin-4-yl)prop-2-enamide](/img/structure/B2918821.png)

![N-(cyanomethyl)-N-propyl-2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetamide](/img/structure/B2918825.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2918828.png)
![Methyl 6-oxo-4-phenoxy-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2918830.png)
![N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B2918831.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2918834.png)
![(Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate](/img/structure/B2918835.png)

![7-(furan-2-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2918837.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2918839.png)